molecular formula C15H14O2 B130163 4'-Methylbiphenyl-2-carboxylic acid methyl ester CAS No. 114772-34-8

4'-Methylbiphenyl-2-carboxylic acid methyl ester

Cat. No. B130163
Key on ui cas rn: 114772-34-8
M. Wt: 226.27 g/mol
InChI Key: IHNIAWHITVGYJJ-UHFFFAOYSA-N
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Patent
US05171748

Procedure details

N-Bromosuccinimide (19.6 g) and azo(bisisobutyronitrile) (200 mg) were added to a solution of 2,6-dimethylbenzoic acid in carbon tetrachloride (300 ml) and chloroform (50 ml). The mixture was degassed, placed under an atmosphere of argon and then heated under reflux for 2 hours. The mixture was cooled to ambient temperature and insoluble material removed by filtration. The filtrate was then extracted with aqueous sodium bicarbonate solution and the aqueous extracts carefully acidified with 48% hydrobromic acid. The precipitated solid was collected by filtration and dried under vacuum to give 4-bromomethyl-2-methylbenzoic acid (B) (3.92 g) as a white solid, m.p. 157°-160° C.; NMR (CDCl3): 2.66(s, 3H), 4.56(s, 2H), 7.2-7.35(complex m, 2H), 8.04(d, 1H).
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
BrN1[C:6](=O)[CH2:5][CH2:4][C:3]1=O.N(C(C)(C)C#N)=N[C:11](C)(C)[C:12]#N.C[C:22]1[CH:30]=[CH:29][CH:28]=[C:27]([CH3:31])[C:23]=1[C:24]([OH:26])=[O:25].[C:32](Cl)(Cl)(Cl)Cl>C(Cl)(Cl)Cl>[CH3:3][C:4]1[CH:12]=[CH:11][C:31]([C:27]2[C:23]([C:24]([O:26][CH3:32])=[O:25])=[CH:22][CH:30]=[CH:29][CH:28]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
19.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
200 mg
Type
reactant
Smiles
N(=NC(C#N)(C)C)C(C#N)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC=C1)C
Name
Quantity
300 mL
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
insoluble material removed by filtration
EXTRACTION
Type
EXTRACTION
Details
The filtrate was then extracted with aqueous sodium bicarbonate solution
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1C(=CC=CC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.92 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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